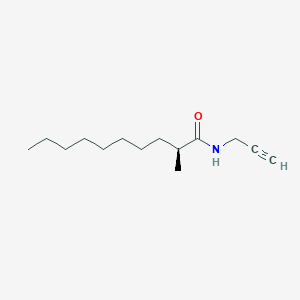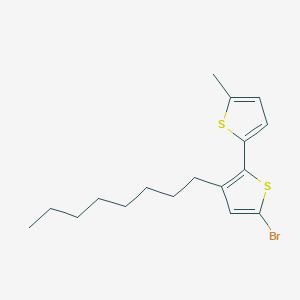
3-(Chlorosulfonyl)-4-methoxybenzoyl chloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(Chlorosulfonyl)-4-methoxybenzoyl chloride is an organic compound with the molecular formula C8H6Cl2O4S It is a derivative of benzoyl chloride, featuring both chlorosulfonyl and methoxy functional groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Chlorosulfonyl)-4-methoxybenzoyl chloride typically involves the chlorosulfonation of 4-methoxybenzoic acid. The process begins with the reaction of 4-methoxybenzoic acid with chlorosulfonic acid (HSO3Cl) under controlled conditions. The reaction is exothermic and requires careful temperature management to avoid decomposition. The resulting product is then treated with thionyl chloride (SOCl2) to convert the carboxylic acid group to an acyl chloride, yielding this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors with precise temperature and pressure control to ensure high yield and purity. The use of automated systems for reagent addition and product isolation enhances efficiency and safety in industrial settings.
化学反応の分析
Types of Reactions
3-(Chlorosulfonyl)-4-methoxybenzoyl chloride undergoes several types of chemical reactions, including:
Substitution Reactions: The chlorosulfonyl group can be substituted by nucleophiles such as amines, alcohols, and thiols, leading to the formation of sulfonamides, sulfonates, and sulfonyl derivatives.
Hydrolysis: In the presence of water, the compound hydrolyzes to form 4-methoxybenzoic acid and sulfuric acid.
Reduction: Reduction of the chlorosulfonyl group can yield sulfinic acids or thiols, depending on the reducing agent used.
Common Reagents and Conditions
Nucleophiles: Amines, alcohols, and thiols are commonly used nucleophiles in substitution reactions.
Reducing Agents: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are typical reducing agents for converting the chlorosulfonyl group to sulfinic acids or thiols.
Hydrolysis Conditions: Hydrolysis is typically carried out in aqueous acidic or basic conditions to facilitate the breakdown of the compound.
Major Products Formed
Sulfonamides: Formed by the reaction with amines.
Sulfonates: Formed by the reaction with alcohols.
Sulfinic Acids/Thiols: Formed by the reduction of the chlorosulfonyl group.
科学的研究の応用
3-(Chlorosulfonyl)-4-methoxybenzoyl chloride has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is utilized in the modification of biomolecules, such as proteins and peptides, to study their structure and function.
Medicine: It serves as a precursor in the synthesis of drugs and diagnostic agents.
Industry: The compound is employed in the production of specialty chemicals, dyes, and polymers.
作用機序
The mechanism of action of 3-(Chlorosulfonyl)-4-methoxybenzoyl chloride involves its reactivity towards nucleophiles. The chlorosulfonyl group is highly electrophilic, making it susceptible to nucleophilic attack. This reactivity is exploited in various synthetic applications to introduce sulfonyl groups into target molecules. The methoxy group can also participate in electrophilic aromatic substitution reactions, further expanding the compound’s utility in organic synthesis.
類似化合物との比較
Similar Compounds
3-(Chlorosulfonyl)benzoyl chloride: Lacks the methoxy group, making it less versatile in certain reactions.
4-Methoxybenzoyl chloride: Lacks the chlorosulfonyl group, limiting its reactivity towards nucleophiles.
Chlorosulfonyl isocyanate: Features an isocyanate group instead of a benzoyl group, leading to different reactivity and applications.
Uniqueness
3-(Chlorosulfonyl)-4-methoxybenzoyl chloride is unique due to the presence of both chlorosulfonyl and methoxy groups. This dual functionality allows for a broader range of chemical reactions and applications compared to similar compounds. The methoxy group enhances the compound’s solubility and reactivity in electrophilic aromatic substitution reactions, while the chlorosulfonyl group provides a reactive site for nucleophilic substitution.
特性
CAS番号 |
651729-63-4 |
|---|---|
分子式 |
C8H6Cl2O4S |
分子量 |
269.10 g/mol |
IUPAC名 |
3-chlorosulfonyl-4-methoxybenzoyl chloride |
InChI |
InChI=1S/C8H6Cl2O4S/c1-14-6-3-2-5(8(9)11)4-7(6)15(10,12)13/h2-4H,1H3 |
InChIキー |
CGKWJIWTCYDIJR-UHFFFAOYSA-N |
正規SMILES |
COC1=C(C=C(C=C1)C(=O)Cl)S(=O)(=O)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![[(E)-1-(2-hydroxy-5-methylphenyl)ethylideneamino]carbamodithioic acid](/img/structure/B12524500.png)
![5-Hydroxy-4-[1-hydroxy-1-(3-methoxyphenyl)dodecyl]furan-2(5H)-one](/img/structure/B12524501.png)
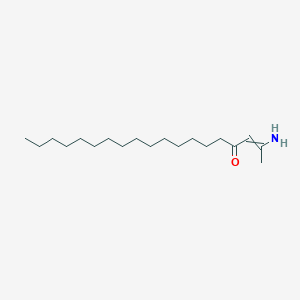

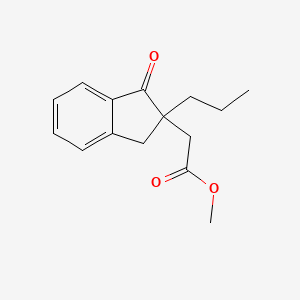
![2-(6-Methylbicyclo[2.2.1]heptan-2-yl)cyclopentan-1-one](/img/structure/B12524514.png)
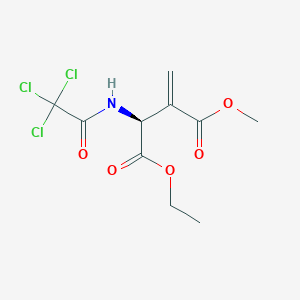
![2-(2-Fluorophenyl)-6-phenyl-4H-naphtho[1,2-b]pyran-4-one](/img/structure/B12524525.png)
![1,1-Dimethyl-3-[(5-methylhex-4-EN-1-YL)oxy]-5-oxaspiro[3.4]octan-2-one](/img/structure/B12524528.png)
![2-[(2-(Prop-2-yl)phenoxy)]pyridine](/img/structure/B12524549.png)
